molecular formula C7H6N2OS B1265925 2-Amino-6-hydroxybenzothiazole CAS No. 26278-79-5

2-Amino-6-hydroxybenzothiazole

Cat. No.: B1265925
CAS No.: 26278-79-5
M. Wt: 166.2 g/mol
InChI Key: VLNVTNUTGNBNBY-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxybenzothiazole, also known as AHT, is a heterocyclic aromatic compound with a broad range of applications in the fields of medicinal chemistry and pharmacology. It is a biologically active compound, with several important properties that make it useful for medicinal purposes. AHT is known to interact with a number of receptors and enzymes, and has been studied extensively for its potential to treat various diseases.

Scientific Research Applications

Antitumor Properties

2-Amino-6-hydroxybenzothiazole derivatives demonstrate notable antitumor activity. One study found that 2-(4-Amino-3-methylphenyl)benzothiazole, a related compound, showed potent antitumor effects with selective growth inhibition against human cancer cell lines, particularly in breast cancer cells. A major metabolite identified in sensitive cell lines was 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole (Kashiyama et al., 1999). Similarly, other studies have synthesized and evaluated 6-amino-2-phenylbenzothiazole derivatives, indicating potential for antitumor activity (Stojković et al., 2006).

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor. In one study, it demonstrated excellent inhibitory features in acidic solutions, providing insights into its adsorption behavior and efficiency in protecting materials like steel (Danaee & Nikparsa, 2020). Other research on similar benzothiazoles has indicated their effectiveness in reducing corrosion in acid solutions, supporting the potential application of this compound in this area (Quraishi et al., 1996).

Biochemical Analysis and Environmental Impact

This compound has been utilized in studies focusing on the environmental fate of pollutants. For example, its biodegradation by Rhodococcus rhodochrous was monitored, showcasing its transformation into hydroxylated derivatives and providing valuable insights into environmental bioremediation processes (Haroune et al., 2001).

Synthesis of D-Luciferin

This compound has been identified as a key intermediate in the synthesis of D-luciferin, the natural substrate of firefly luciferases. A study outlined a new synthesis pathway starting from 1,4-benzoquinone, leading to the production of D-luciferin, highlighting its role in bioluminescent applications (Meroni et al., 2009).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Eye Irrit. 2 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Given the wide range of biological activities exhibited by benzothiazole derivatives, research and development in medicinal chemistry and pharmacology based on these compounds have become especially relevant . The development of targeted synthesis of benzothiazole analogs is a promising area of future research .

Biochemical Analysis

Biochemical Properties

2-Amino-6-hydroxybenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound has been found to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s catalytic site, preventing the hydrolysis of acetylcholine . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with DNA, stabilizing its structure and potentially interfering with replication and transcription processes . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro studies has revealed its potential to induce oxidative stress and DNA damage, leading to altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to the mitochondria, where it may influence mitochondrial function and induce apoptosis . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

Properties

IUPAC Name

2-amino-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNVTNUTGNBNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180903
Record name 2-Amino-6-benzothiazolol
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Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26278-79-5
Record name 2-Amino-6-benzothiazolol
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Record name 2-Amino-6-benzothiazolol
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Record name 2-Amino-6-benzothiazolol
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Record name 2-amino-1,3-benzothiazol-6-ol
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Record name 2-AMINO-6-BENZOTHIAZOLOL
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Synthesis routes and methods I

Procedure details

A suspension of 2-amino-6-methoxybenzothiazole (5.00 g, 27.8 mmol) in dichloromethane (70 mL) was cooled to 0° C. under nitrogen and boron tribromide (3.93 mL, 41.6 mmol) was added dropwise. The light yellow mixture was stirred for 3 h, allowing to warm-up slowly from 0° C. to 10° C. The reaction was slowly quenched by dropwise addition of methanol and tafter stirring overnight at room temperature, the white solid was collected by filtration (6.04 g, 88% yield). This hydrobromic salt was dissolved in water, washed with ethyl acetate, and neutralized with a saturated aqueous solution of NaHCO3. The resulting crystals were collected by filtration and dried in the oven at 135° C. for 1 h to afford the title compound 225 as colorless crystals (3.63 g, 79% yield). 1H NMR: (CD3OD) δ (ppm): 7.27 (d, J=8.8 Hz, 1H), 7.08 (d, J=2.2 Hz, 1H), 6.80 (dd, J=8.4, 2.2 Hz, 1H).
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5 g
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70 mL
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3.93 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

2-Amino-6-methoxybenzothiazole is reacted with hot aqueous HBr for about 3 hrs and then the clear solution is cooled to ambient temperature overnight. The precipitated solids are collected, dissolved in hot water and the pH is adjusted to between 4.5-5.5. The resultant solids are collected, dried and recrystallized from Isopropanol. Second crop material is collected. The solids are vacuum dried to give Intermediate 1.
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Synthesis routes and methods III

Procedure details

The intermediate 2-amino-1,3-benzothiazol-6-ol was prepared according to a slightly modified literature procedure by Lau and Gompf: J. Org. Chem. 1970, 35, 4103-4108. To a stirred solution of thiourea (7.6 g, 0.10 mol) in a mixture of 200 mL ethanol and 9 mL concentrated hydrochloric acid was added a solution of 1,4-benzoquinone (21.6 g, 0.20 mol) in 400 mL of hot ethanol. The reaction was stirred for 24 hours at room temperature and then concentrated to dryness. The residue was triturated with hot acetonitrile and the resulting solid was filtered and dried.
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7.6 g
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200 mL
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9 mL
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21.6 g
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400 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 7 g of 6-ethoxy-1,3-benzothiazol-2-amine (commercial) in 65 cm3 of glacial acetic acid are added 130 cm3 of a 48% solution of hydrobromic acid in water. The solution is refluxed for about 20 hours. After concentrating to dryness under reduced pressure (13 kPa), the residue is taken up in 50 cm3 of water and the pH of the solution is brought to about 8 by addition of solid sodium hydrogen carbonate. The mixture is extracted with four times 250 cm3 of ethyl acetate and the combined organic phases are washed with three times 20 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure (13 kPa). The solid obtained is taken up in 20 cm3 of dichloromethane, filtered off by suction, washed with three times 10 cm3 of dichloromethane and then three times 20 cm3 of diethyl ether, and dried under reduced pressure (13 kPa) over phosphorus pentoxide. 5.3 g of 2-amino-1,3-benzothiazol-6-ol are thus obtained in the form of a pink powder, the characteristics of which are as follows:
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7 g
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solution
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-Amino-6-hydroxybenzothiazole explored in the provided research?

A1: The research primarily focuses on this compound as a potential corrosion inhibitor [] and a precursor for synthesizing anti-inflammatory drug candidates [].

Q2: How does this compound function as a corrosion inhibitor?

A2: Studies suggest that this compound acts as an adsorption inhibitor, effectively adhering to the metal surface and forming a protective layer that hinders the corrosion process []. The sulfur atom in the molecule exhibits a high tendency for electrophilic attack during adsorption, contributing to its efficacy [].

Q3: What structural characteristics make this compound a suitable starting point for developing anti-inflammatory agents?

A3: The presence of specific functional groups within the this compound structure allows for modifications that yield compounds with dual inhibitory activity against 5-lipoxygenase and thromboxane A2 synthetase, enzymes involved in inflammation [].

Q4: Can you elaborate on the significance of the sulfur atom in this compound's activity?

A4: Both computational and experimental data highlight the sulfur atom's crucial role. In corrosion inhibition, it acts as a primary site for adsorption onto the metal surface []. In drug development, the sulfur atom's position within the benzothiazole ring influences the compound's interaction with target enzymes, ultimately affecting its anti-inflammatory potency [].

Q5: How has computational chemistry been employed in studying this compound?

A5: Researchers have utilized density functional theory (DFT) calculations to investigate the electronic structure and properties of this compound [, ]. These calculations have provided insights into its reactivity, adsorption behavior, and interactions with other molecules, contributing to a deeper understanding of its effectiveness in various applications.

Q6: What synthetic routes are commonly employed for preparing this compound?

A6: The research highlights the synthesis of this compound through the reaction of quinones with thiourea []. Additionally, a novel and efficient method utilizing the catalytic Sandmeyer cyanation of a diazonium salt derived from this compound has been reported [, ].

Q7: Are there any notable structure-activity relationships observed for derivatives of this compound?

A7: Studies on derivatives where a 3-pyridylmethyl group is introduced into either the 2-amino group (type-A) or the benzene ring (type-B) reveal significant differences in their inhibitory activity against thromboxane A2 synthetase. Type-B compounds exhibit approximately tenfold higher potency compared to type-A compounds, indicating the importance of the substituent's position on the benzene ring for optimal activity [].

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